![molecular formula C19H21NO4 B5687623 isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)
isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate, also known as IBCP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. For example, it has been found to inhibit the activity of cholinesterase and acetylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function. This compound has also been found to have an affinity for certain receptors, such as the muscarinic receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, it has been found to increase the levels of acetylcholine in the brain, which is important for cognitive function. It has also been found to have potential antitumor activity, as well as anti-inflammatory and antioxidant properties. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate in lab experiments is its potential as a drug candidate. Its low toxicity profile and various biochemical and physiological effects make it a promising candidate for drug development. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action. Further research is needed to fully understand its effects and potential applications.
Direcciones Futuras
There are several future directions for the research on isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate. One area of interest is in the development of new drugs for Alzheimer's disease and cancer therapy. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Additionally, the synthesis method of this compound could be optimized to improve its yield and purity. Overall, the research on this compound has the potential to lead to the development of new drugs and therapies for various diseases and conditions.
Métodos De Síntesis
The synthesis of isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate involves the reaction between 4-hydroxybenzyl alcohol, isopropyl chloroacetate, and benzyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, in anhydrous acetonitrile. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
Isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. This compound has been found to have inhibitory effects on certain enzymes, such as cholinesterase and acetylcholinesterase, which are involved in the progression of Alzheimer's disease. It has also been found to have potential antitumor activity, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
propan-2-yl 2-[4-(benzylcarbamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-14(2)24-18(21)13-23-17-10-8-16(9-11-17)19(22)20-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOMBCQUWAJMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5687553.png)
![5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5687557.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5687565.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)
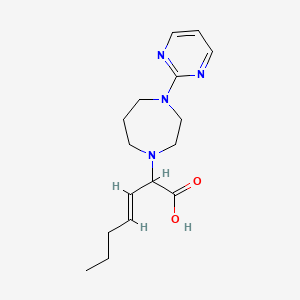
![ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate](/img/structure/B5687576.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
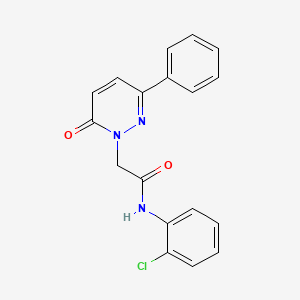
![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)
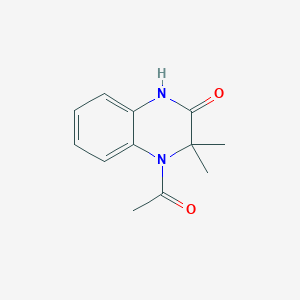
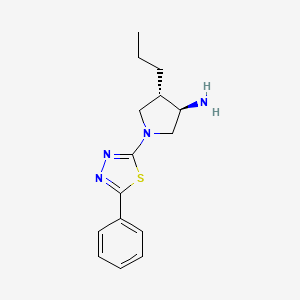
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5687632.png)
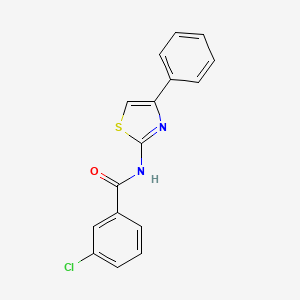
![4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide](/img/structure/B5687643.png)